Low CYP Inhibition Liability: Favorable Drug-Drug Interaction Profile vs. Potent CYP Inhibitors
1-(2,4-Dichlorophenyl)butan-2-one exhibits low inhibitory potential against major human cytochrome P450 (CYP) isoforms, with IC50 values consistently >10,000 nM (10 μM) [1][2][3]. This contrasts sharply with many marketed azole antifungals and related 2,4-dichlorophenyl derivatives, which often demonstrate potent CYP inhibition (IC50 < 1 μM) and clinically significant drug-drug interactions [4]. Specifically, in human liver microsomes pre-incubated for 5 minutes, the compound showed IC50 >10,000 nM for CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1]. This profile suggests a reduced risk of metabolic interference compared to potent CYP inhibitors.
| Evidence Dimension | CYP Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | >10,000 nM for CYP2C9, CYP2C19, CYP2D6, CYP3A4 |
| Comparator Or Baseline | Potent CYP inhibitors (e.g., ketoconazole, itraconazole): IC50 typically <1,000 nM for CYP3A4 [4] |
| Quantified Difference | At least 10-fold lower inhibitory potency (higher IC50) vs. potent CYP inhibitors |
| Conditions | Human liver microsomes, 5-min pre-incubation, LC/MS/MS detection [1] |
Why This Matters
A low CYP inhibition profile reduces the risk of adverse drug-drug interactions, making the compound a safer scaffold for further development in polypharmacy contexts.
- [1] BindingDB. (n.d.). BDBM50069812 (CHEMBL3407784): CYP2C9, CYP2C19, CYP2D6, CYP3A4 IC50 Data. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069812 View Source
- [2] BindingDB. (n.d.). BDBM50069812: CYP2C9 Inhibition. Retrieved from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?monomerid=50069812&column=IC50 View Source
- [3] BindingDB. (n.d.). BDBM50069812: CYP3A4 Inhibition. Retrieved from http://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069812 View Source
- [4] Schiaffella, F., et al. (2006). Novel ketoconazole analogues based on the replacement of 2,4-dichlorophenyl group with 1,4-benzothiazine moiety: design, synthesis, and microbiological evaluation. Bioorganic & Medicinal Chemistry, 14(15), 5196-5203. DOI: 10.1016/j.bmc.2006.04.004 View Source
